pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with quinoxaline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 2-Amino-1-sec-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 2-Amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide .
Uniqueness
Pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its pentyl and butyl substituents may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
pentyl 2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H26N4O2/c1-3-5-9-13-26-20(25)16-17-19(24(18(16)21)12-6-4-2)23-15-11-8-7-10-14(15)22-17/h7-8,10-11H,3-6,9,12-13,21H2,1-2H3 |
InChI Key |
CRASVZOAJLLZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.